4-Benzyloxyphenylboronic acid
Overview
Description
4-Benzyloxyphenylboronic acid is an organic compound with the molecular formula C13H13BO3. It is a boronic acid derivative where a benzyloxy group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method involves the palladium-catalyzed borylation of 4-benzyloxyphenyl halides using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes to enhance efficiency and yield. These methods typically involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The benzyloxy group can be oxidized to form corresponding phenol derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the benzyloxy group.
Scientific Research Applications
4-Benzyloxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium center.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the benzyloxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group.
4-Hydroxyphenylboronic Acid: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness: 4-Benzyloxyphenylboronic acid is unique due to the presence of the benzyloxy group, which can undergo specific reactions such as oxidation to form phenol derivatives. This functional group also enhances the compound’s utility in the synthesis of complex organic molecules through cross-coupling reactions .
Biological Activity
4-Benzyloxyphenylboronic acid (CAS No. 146631-00-7) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its interactions with proteins, potential therapeutic uses, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C₁₃H₁₃BO₃
- Molar Mass : 221.05 g/mol
- Log P (Partition Coefficient) : Varies between 0.0 to 2.29 depending on the method used for calculation, indicating moderate lipophilicity .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids.
Interaction with Insulin
A significant study utilized computational docking methods to investigate the interaction between various boronic acids, including this compound, and insulin. The findings indicated that this compound exhibited promising binding affinity towards insulin, suggesting its potential role in diabetes management by stabilizing insulin's structure . The study highlighted that this compound could enhance insulin's stability through multiple interactions involving hydrogen bonds and van der Waals forces.
Inhibition of Kinases
Recent investigations have identified this compound as a potent inhibitor of certain kinases. In particular, it has been studied for its inhibitory effects on DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in various neurological disorders including Down syndrome. The compound demonstrated significant inhibitory activity with an IC50 value indicating effectiveness in modulating kinase activity .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Toxicity and Safety Profile
While the therapeutic potential is promising, it is crucial to consider the safety profile of this compound. Preliminary studies indicate that it does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk for drug-drug interactions compared to other compounds . However, further toxicological assessments are necessary to fully characterize its safety.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHEIDWSIAXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370205 | |
Record name | 4-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146631-00-7 | |
Record name | 4-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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